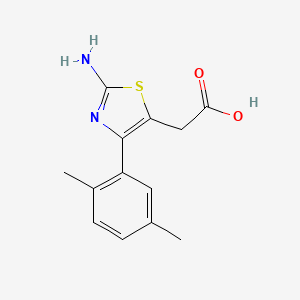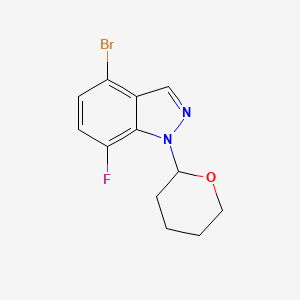![molecular formula C15H25NO3 B13910383 Tert-butyl 6,6-dimethyl-7-oxo-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B13910383.png)
Tert-butyl 6,6-dimethyl-7-oxo-2-azaspiro[3.5]nonane-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 6,6-dimethyl-7-oxo-2-azaspiro[3.5]nonane-2-carboxylate is a chemical compound with the molecular formula C13H21NO3. It is a member of the spiro compound family, characterized by a unique spirocyclic structure where two rings are connected through a single atom. This compound is often used as an intermediate in organic synthesis and has applications in various fields including medicinal chemistry and material science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 6,6-dimethyl-7-oxo-2-azaspiro[3.5]nonane-2-carboxylate typically involves the reaction of tert-butyl 4-methylenepiperidine-1-carboxylate with trichloroacetyl chloride. The reaction proceeds through the formation of an intermediate, which is then cyclized to form the spiro compound . The reaction conditions often include the use of organic solvents such as chloroform or methanol and may require specific temperature and pressure conditions to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput .
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl 6,6-dimethyl-7-oxo-2-azaspiro[3.5]nonane-2-carboxylate can undergo various chemical reactions including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the spirocyclic structure.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the spirocyclic ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
Tert-butyl 6,6-dimethyl-7-oxo-2-azaspiro[3.5]nonane-2-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of advanced materials and specialty chemicals.
Mecanismo De Acción
The mechanism of action of tert-butyl 6,6-dimethyl-7-oxo-2-azaspiro[3.5]nonane-2-carboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. This can lead to inhibition or activation of biochemical pathways, depending on the specific target and context .
Comparación Con Compuestos Similares
Similar Compounds
Tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate: Similar spirocyclic structure but different substituents.
Tert-butyl 7-oxo-2-azaspiro[3.5]nonane-2-carboxylate: Another spiro compound with variations in the ring structure.
Uniqueness
Tert-butyl 6,6-dimethyl-7-oxo-2-azaspiro[3.5]nonane-2-carboxylate is unique due to its specific spirocyclic structure and the presence of tert-butyl and dimethyl groups. These features confer distinct chemical properties and reactivity, making it valuable in various synthetic and research applications .
Propiedades
Fórmula molecular |
C15H25NO3 |
|---|---|
Peso molecular |
267.36 g/mol |
Nombre IUPAC |
tert-butyl 6,6-dimethyl-7-oxo-2-azaspiro[3.5]nonane-2-carboxylate |
InChI |
InChI=1S/C15H25NO3/c1-13(2,3)19-12(18)16-9-15(10-16)7-6-11(17)14(4,5)8-15/h6-10H2,1-5H3 |
Clave InChI |
ALLWJTQUNGXQAY-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC2(CCC1=O)CN(C2)C(=O)OC(C)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



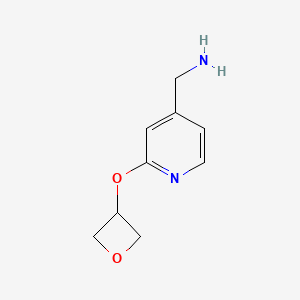
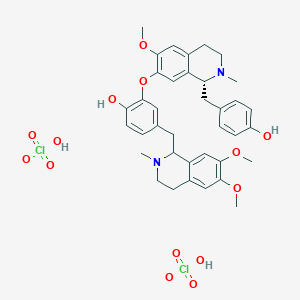
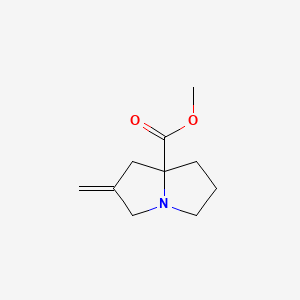
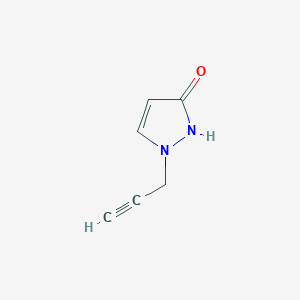
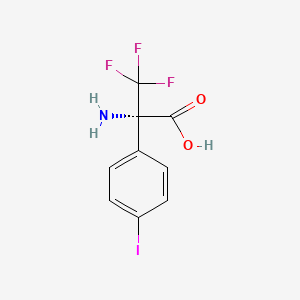
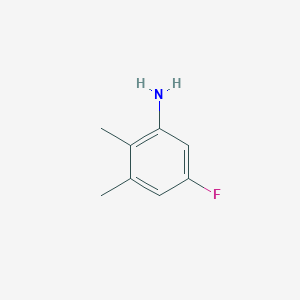
![2,2-Difluoro-5-oxa-8-azaspiro[3.5]nonane;hydrochloride](/img/structure/B13910362.png)
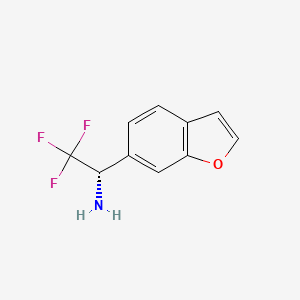
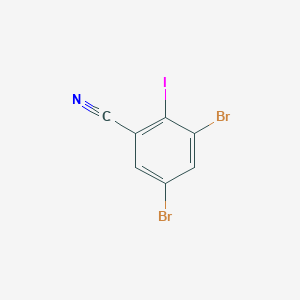
![(3R)-3-amino-3-[3-[3-(trifluoromethyl)phenoxy]phenyl]propan-1-ol](/img/structure/B13910385.png)

